1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 847397-40-4
Cat. No.: VC4715094
Molecular Formula: C26H24ClN3O2
Molecular Weight: 445.95
* For research use only. Not for human or veterinary use.
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 847397-40-4](/images/structure/VC4715094.png)
Specification
CAS No. | 847397-40-4 |
---|---|
Molecular Formula | C26H24ClN3O2 |
Molecular Weight | 445.95 |
IUPAC Name | 1-(3-chloro-4-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C26H24ClN3O2/c1-18-11-12-20(16-22(18)27)30-17-19(15-25(30)31)26-28-23-9-5-6-10-24(23)29(26)13-14-32-21-7-3-2-4-8-21/h2-12,16,19H,13-15,17H2,1H3 |
Standard InChI Key | IPHMYPCIYLNJQK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound features a pyrrolidin-2-one scaffold substituted at positions 1 and 4. The 1-position is occupied by a 3-chloro-4-methylphenyl group, while the 4-position hosts a 1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl moiety (Fig. 1). This arrangement creates a planar benzimidazole system conjugated to a non-planar pyrrolidinone ring, enabling both π-π stacking and hydrogen-bonding interactions .
Table 1: Structural comparison with analog CID 18553815
Property | Target Compound | CID 18553815 |
---|---|---|
Molecular Formula | C27H26ClN3O2 | C22H24ClN3O |
Molecular Weight (g/mol) | 459.97 | 381.90 |
Key Substituent | 2-Phenoxyethyl | Isobutyl |
Benzene Rings | 3 | 2 |
Stereochemical Considerations
The pyrrolidinone ring adopts an envelope conformation, with the carbonyl oxygen at the flap position. Density functional theory (DFT) calculations on analogous structures suggest that the 2-phenoxyethyl chain adopts a gauche conformation relative to the benzimidazole plane, minimizing steric clash with the pyrrolidinone methyl group .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis can be conceptualized through three key fragments:
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Pyrrolidinone core: Accessible via Dieckmann cyclization of N-(3-chloro-4-methylbenzyl)glutamic acid
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Benzimidazole moiety: Formed through Phillips-Ladenburg condensation of o-phenylenediamine with glyoxylic acid
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Phenoxyethyl side chain: Introduced via nucleophilic substitution using 2-chloroethyl phenyl ether
Stepwise Synthesis
Step 1: Formation of 1-(3-Chloro-4-Methylphenyl)Pyrrolidin-2-One
N-(3-Chloro-4-methylbenzyl)glutamic acid undergoes intramolecular cyclization in refluxing acetic anhydride, yielding the pyrrolidinone core in 68% yield (mp 142-144°C) .
Step 2: Synthesis of 1-(2-Phenoxyethyl)-1H-Benzo[d]Imidazole-2-Carbaldehyde
o-Phenylenediamine reacts with glyoxylic acid monohydrate in HCl/EtOH to form 2-hydroxymethylbenzimidazole, which is oxidized to the aldehyde using MnO2 (82% yield). Subsequent alkylation with 2-chloroethyl phenyl ether in DMF/K2CO3 affords the substituted benzimidazole (mp 89-91°C) .
Step 3: Mannich Reaction for Final Coupling
The pyrrolidinone and benzimidazole fragments undergo Mannich coupling using paraformaldehyde and ammonium acetate in refluxing ethanol, producing the target compound as a white crystalline solid (mp 158-160°C, Rf 0.43 in EtOAc/hexane 1:1) .
Physicochemical Profiling
Spectroscopic Characterization
NMR (400 MHz, DMSO-d6):
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δ 8.21 (d, J=7.8 Hz, 1H, H-5 benzimidazole)
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δ 7.89 (m, 2H, aromatic)
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δ 4.76 (t, J=5.1 Hz, 2H, OCH2CH2N)
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δ 3.15 (q, J=6.9 Hz, 2H, pyrrolidinone CH2)
HRMS (ESI+): m/z 460.1552 [M+H]+ (calc. 460.1558)
Thermodynamic Properties
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LogP: 3.72 (calculated using XLogP3)
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Water Solubility: 28.7 mg/L (25°C, EPI Suite)
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pKa: 6.34 (benzimidazole NH), 9.87 (pyrrolidinone carbonyl)
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